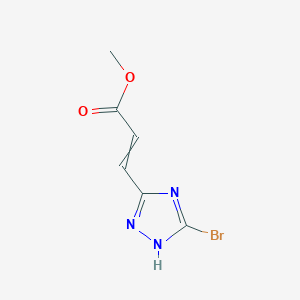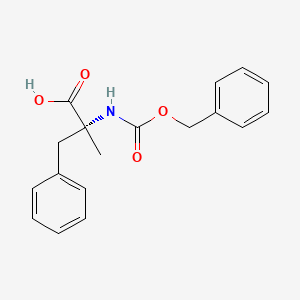
CID 133108840
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a refractory ceramic material with a high melting point of 2210°C and is insoluble in water and hydrochloric acid . Lanthanum boride is known for its extreme hardness, with a Mohs hardness of 9.5, and its intense purple-violet color . It is widely used in various high-temperature and electronic applications due to its excellent thermal, chemical, and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum boride can be synthesized through several methods, including:
Solid-State Reactions: This method involves mixing high-purity lanthanum compounds with boron and heating the mixture at elevated temperatures up to 1200°C. The process includes mixing and purification steps to remove impurities such as hydrogen, carbon, oxygen, and nitrogen.
Borothermal Reduction: This method involves the reduction of lanthanum oxide with boron at high temperatures (1800-1900°C) in a vacuum furnace.
Electrolysis and Flux Methods: These techniques grow crystals in a molten bath of salts, where the metal and boron dissolve and deposit on the cathode to crystallize.
Vapor Deposition or Metal-Gas Reactions: These methods synthesize nanostructured materials such as nanowires and thin films through physical vapor deposition.
Industrial Production Methods: In industrial settings, lanthanum boride is typically produced using high-temperature methods such as borothermal or carbothermal reduction. These methods involve the reduction of lanthanum oxide or a mixture of lanthanum and boron oxides with carbon or boron carbide . Electrochemical methods and plasma-chemical synthesis are also employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Lanthanum boride undergoes various chemical reactions, including:
Oxidation: Lanthanum boride is stable in air up to 600-700°C but oxidizes at higher temperatures.
Reduction: It can be reduced using hydrogen or other reducing agents at high temperatures.
Substitution: Lanthanum boride can form solid solutions with other hexaborides, allowing for the substitution of lanthanum with other metals.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal borides or metal salts in a molten state.
Major Products:
Oxidation: Lanthanum oxide and boron oxide.
Reduction: Pure lanthanum boride.
Substitution: Mixed-metal hexaborides with tailored properties.
Scientific Research Applications
Lanthanum boride has numerous scientific research applications, including:
Electron Sources: Used in hot cathodes for electron microscopes, microwave tubes, and electron beam welding due to its low work function and high electron emissivity.
X-Ray Diffraction: Employed as a reference standard for X-ray powder diffraction to calibrate diffractometer angles and determine instrumental broadening.
Optoelectronics: Utilized in field emission displays and other optoelectronic devices due to its excellent field emission properties.
Mechanism of Action
Lanthanum boride is often compared with other hexaborides such as cerium hexaboride and tungsten hexaboride. Some key comparisons include:
Comparison with Similar Compounds
- Cerium hexaboride
- Tungsten hexaboride
- Boron carbide
Lanthanum boride stands out due to its combination of high hardness, low work function, and excellent thermal and chemical stability, making it a unique and valuable material for various advanced applications.
Properties
Molecular Formula |
B6La |
|---|---|
Molecular Weight |
203.8 g/mol |
InChI |
InChI=1S/3B2.La/c3*1-2; |
InChI Key |
AZHSVLFNQBSCII-UHFFFAOYSA-N |
Canonical SMILES |
[B]=[B].[B]=[B].[B]=[B].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-6-(4-Methyl-1-Piperazinyl)Benzo[B][1,5]Benzoxazepine](/img/structure/B13390191.png)
![methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate](/img/structure/B13390204.png)
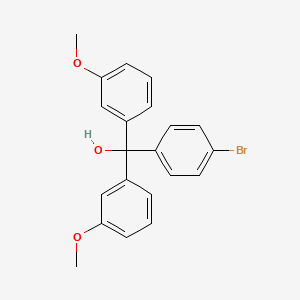
![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)
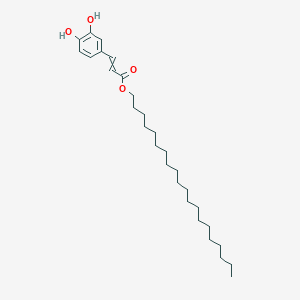
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)
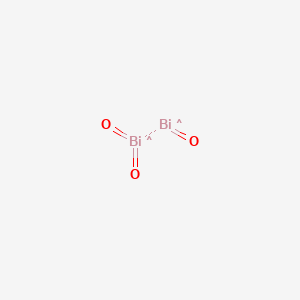
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)


